molecular formula C15H25N3O5 B611930 Zelquistinel CAS No. 2151842-64-5

Zelquistinel

Número de catálogo: B611930
Número CAS: 2151842-64-5
Peso molecular: 327.38 g/mol
Clave InChI: ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GATE-251, también conocido como zelquistinel, es un modulador de molécula pequeña biodisponible por vía oral del receptor N-metil-D-aspartato. Se encuentra en desarrollo para el tratamiento del trastorno depresivo mayor por Gate Neurosciences. Este compuesto ha mostrado efectos antidepresivos rápidos y sostenidos al modular positivamente el receptor N-metil-D-aspartato y mejorar la plasticidad sináptica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de GATE-251 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo espirocíclico y la introducción de grupos funcionales necesarios para la modulación del receptor N-metil-D-aspartato. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.

Métodos de Producción Industrial: La producción industrial de GATE-251 sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra reactores de flujo por lotes o continuos para garantizar la calidad y la escalabilidad consistentes. Se emplean pasos de purificación, como la cristalización y la cromatografía, para obtener el producto final con las especificaciones deseadas.

Análisis De Reacciones Químicas

Tipos de Reacciones: GATE-251 experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Conversión de grupos funcionales a estados más oxidados.

    Reducción: Reducción de grupos funcionales a estados menos oxidados.

    Sustitución: Reemplazo de grupos funcionales con otros grupos.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

    Sustitución: Los reactivos comunes incluyen haluros y nucleófilos en condiciones básicas o ácidas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en GATE-251 y las condiciones de reacción utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Major Depressive Disorder (MDD)

Zelquistinel is primarily being developed as a treatment for major depressive disorder. Recent studies have shown that:

  • Rapid Action : A single oral dose of this compound can produce antidepressant-like effects within one hour, lasting over a week .
  • Efficacy : In a Phase 2a exploratory study involving 251 patients, this compound demonstrated statistically significant improvements in depression scores compared to placebo .
  • Safety Profile : Unlike traditional NMDAR antagonists, this compound does not induce common side effects such as sedation or motor impairment .

The following table summarizes key findings from clinical trials related to MDD:

Study TypeSample SizeDose (mg)Key Findings
Phase 2a Exploratory25110Statistically significant improvement on MADRS
Preclinical StudiesVaries0.1-100Rapid and sustained antidepressant-like effects
Pharmacokinetics StudyRodentsN/AHigh bioavailability and CNS exposure

Autism Spectrum Disorders (ASD)

Recent research has also explored this compound's potential in treating symptoms associated with autism spectrum disorders. Findings include:

  • Behavioral Improvements : In multiple mouse models of ASD, this compound significantly reduced social and behavioral symptoms when administered at varying doses. Notably, a daily dose of 100 µg/kg over 18 days resulted in complete resolution of symptoms in some models .
  • Long-lasting Effects : Behavioral improvements were observed to persist even after drug withdrawal, suggesting potential neuroplastic changes induced by the treatment .

The following table summarizes the findings from studies on ASD:

Model TypeDose (µg/kg)Treatment Duration (days)Key Findings
Genetic Models10018Complete resolution of behavioral symptoms
Environmental ModelsVariesN/ASignificant reduction in social deficits

Clinical Trials

This compound is currently undergoing clinical trials to further evaluate its efficacy and safety in humans. A planned Phase II study aims to assess its impact on depression scores using the Hamilton Depression Rating Scale . This trial will involve approximately 160 subjects and will compare two dosing levels (6 mg and 10 mg) against placebo.

Preclinical Studies

Preclinical studies have established a robust pharmacological profile for this compound. For instance, studies conducted on rodents demonstrated that administration of this compound led to enhanced synaptic plasticity and improved behavioral outcomes in depression models .

Mecanismo De Acción

GATE-251 actúa a través de un sitio de unión único en el receptor N-metil-D-aspartato, independiente del sitio de glicina, para modular la actividad del receptor y mejorar la plasticidad sináptica mediada por el receptor N-metil-D-aspartato. Esta modulación conduce a efectos antidepresivos rápidos y sostenidos al mejorar la transmisión sináptica y la plasticidad .

Compuestos Similares:

    Rapastinel: Otro modulador del receptor N-metil-D-aspartato con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.

    Apimostinel: Un compuesto con efectos similares en la plasticidad sináptica pero diferentes sitios de unión y objetivos moleculares.

Singularidad de GATE-251: GATE-251 es único por su alta biodisponibilidad oral, mayor potencia y propiedades farmacológicas mejoradas en comparación con compuestos similares. Exhibe efectos antidepresivos rápidos y sostenidos, lo que lo convierte en un candidato prometedor para el tratamiento del trastorno depresivo mayor .

Comparación Con Compuestos Similares

    Rapastinel: Another N-methyl-D-aspartate receptor modulator with similar mechanisms of action but different pharmacokinetic properties.

    Apimostinel: A compound with similar effects on synaptic plasticity but different binding sites and molecular targets.

Uniqueness of GATE-251: GATE-251 is unique in its high oral bioavailability, increased potency, and improved drug properties compared to similar compounds. It exhibits rapid and sustained antidepressant effects, making it a promising candidate for the treatment of major depressive disorder .

Actividad Biológica

Zelquistinel, also known by its developmental codes GATE-251 and AGN-241751, is an investigational small-molecule drug primarily being developed for the treatment of major depressive disorder (MDD). This compound acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR), showcasing a unique mechanism of action that enhances synaptic plasticity and has implications for various neurological disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

  • Chemical Formula : C₁₅H₂₅N₃O₅
  • Molar Mass : 327.381 g/mol
  • Structure : this compound features a spirocyclic structure that distinguishes it from other NMDA receptor modulators.

This compound functions primarily as an allosteric modulator of NMDARs. This modulation occurs at a unique binding site distinct from the glycine site, enhancing calcium ion influx in neurons upon receptor activation. This process is crucial for synaptic plasticity, which is believed to play a significant role in mood regulation and cognitive function. The compound's ability to positively modulate NMDARs leads to increased synaptic plasticity through mechanisms such as long-term potentiation (LTP) .

Key Biological Activities

  • Antidepressant Effects :
    • This compound has demonstrated rapid and sustained antidepressant-like effects in preclinical models. Studies have shown that following a single oral dose (0.1–100 µg/kg), it produces significant improvements in depression-related behaviors in rodents .
    • It enhances activity-dependent long-term synaptic plasticity, crucial for its therapeutic effects against MDD .
  • Anti-Proliferative Properties :
    • Research indicates that this compound exhibits anti-proliferative effects on various cancer cell lines, including breast, prostate, and skin cancers. The proposed mechanism involves modulation of cell cycle progression and induction of apoptosis .
  • Neuroprotective Effects :
    • Emerging studies suggest potential neuroprotective properties of this compound, particularly in mitigating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. The compound may reduce oxidative stress and modulate cellular signaling pathways involved in neuroprotection .

Pharmacokinetics

This compound is characterized by high oral bioavailability and dose-proportional plasma exposure. Following administration, it achieves significant concentrations in the brain and cerebrospinal fluid, correlating with its antidepressant-like activity . The pharmacokinetic profile suggests a favorable safety and tolerability profile compared to traditional NMDAR antagonists, lacking common side effects such as sedation or motor impairment .

Comparative Analysis with Other NMDA Modulators

CompoundMechanism of ActionOral BioavailabilityPotency ComparisonSafety Profile
This compoundAllosteric modulation of NMDARsHigh1000-fold greater than RapastinelLacks sedative effects
RapastinelPositive modulation of NMDARsModerateBaselineSedative effects present
KetamineNon-competitive antagonistLowHighSedative effects present

Case Studies & Research Findings

A series of studies have been conducted to evaluate the efficacy and safety of this compound:

  • Preclinical Models :
    • In rodent models, this compound produced rapid antidepressant-like effects within one hour post-administration, with sustained effects lasting over seven days .
    • It was shown to inhibit phencyclidine-induced hyperlocomotion without affecting motor performance in rotarod tests, indicating a favorable safety profile .
  • Potential Applications :
    • Beyond MDD, this compound's modulation of synaptic plasticity suggests potential applications in treating other psychiatric disorders characterized by impaired glutamatergic signaling .

Propiedades

IUPAC Name

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2151842-64-5
Record name Zelquistinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELQUISTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.